3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol is a heterocyclic compound with the molecular formula C7H9BrN2O. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:
Uniqueness
The presence of the bromine atom in 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming various derivatives. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h4-5,11H,1-3H2 |
InChI Key |
UBLRUMLCFYTJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2Br)CC1O |
Origin of Product |
United States |
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